(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine
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Overview
Description
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine is an organic compound that features a benzyloxycarbonyl group. This compound is notable for its applications in organic synthesis, particularly in the protection of amine groups during peptide synthesis .
Preparation Methods
The synthesis of (Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine typically involves the protection of amine groups using benzyloxycarbonyl chloride (CBzCl). The reaction conditions often include the use of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar protection strategies but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions, although this is less common.
Scientific Research Applications
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine is widely used in scientific research, particularly in:
Biology: In the synthesis of peptides and proteins, facilitating the study of biological processes and the development of pharmaceuticals.
Medicine: In the development of peptide-based drugs, where the protection and deprotection of amine groups are crucial steps.
Mechanism of Action
The mechanism by which (Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine exerts its effects involves the protection of amine groups. The benzyloxycarbonyl group is introduced to the amine via nucleophilic attack on the carbonyl carbon of the benzyloxycarbonyl chloride. This forms a stable carbamate linkage, protecting the amine from unwanted reactions. Deprotection occurs through catalytic hydrogenation or acidic conditions, which cleave the carbamate linkage and release the free amine .
Comparison with Similar Compounds
Similar compounds include:
Boc-protected amines: Using di-tert-butyl dicarbonate (Boc2O) for protection, which can be removed with acid.
Fmoc-protected amines: Using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for protection, which can be removed with base.
(Z)-N-(1-amino-2-{[(benzyloxy)carbonyl]amino}ethylidene)glycine is unique in its use of the benzyloxycarbonyl group, which provides stability and selectivity in peptide synthesis .
Properties
CAS No. |
63808-38-8 |
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Molecular Formula |
C12H15N3O4 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-[[1-amino-2-(phenylmethoxycarbonylamino)ethylidene]amino]acetic acid |
InChI |
InChI=1S/C12H15N3O4/c13-10(14-7-11(16)17)6-15-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14)(H,15,18)(H,16,17) |
InChI Key |
BSGWENGNBXJMCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=NCC(=O)O)N |
Origin of Product |
United States |
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